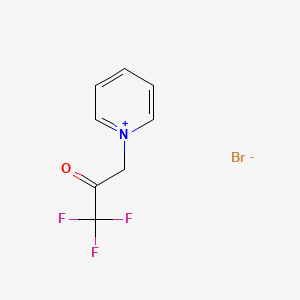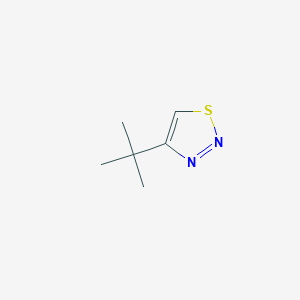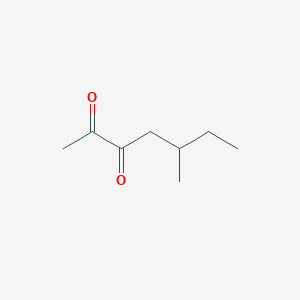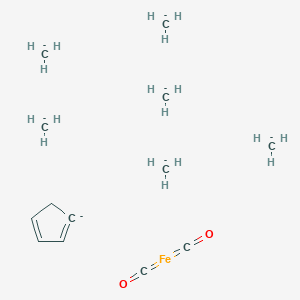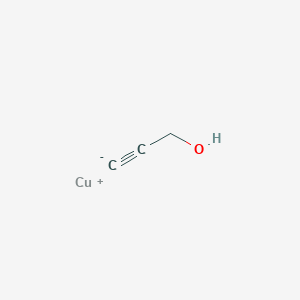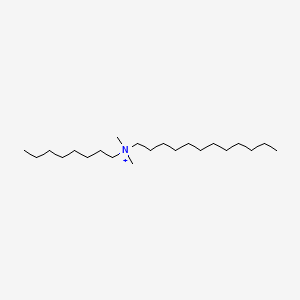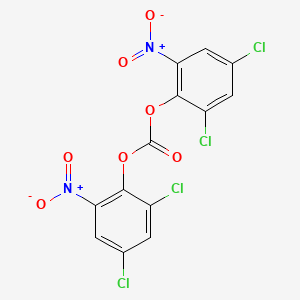
1,1-Diethoxy-2-methylbut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-2-methylbut-2-ene is an organic compound with the molecular formula C9H18O2 It is an acyclic alkene characterized by the presence of two ethoxy groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-methylbut-2-ene can be synthesized through multiple-step organic reactions. One common method involves the reaction of 2-methyl-2-butene with ethanol in the presence of an acid catalyst to form the desired product. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced separation techniques ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethoxy-2-methylbut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Various substituted alkenes and ethers
Scientific Research Applications
1,1-Diethoxy-2-methylbut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-2-methylbut-2-ene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the double bond. This allows it to react with electrophiles, forming new chemical bonds and leading to the formation of different products. The ethoxy groups can also participate in nucleophilic substitution reactions, further diversifying its reactivity .
Comparison with Similar Compounds
1,1-Diethoxybut-2-ene: Similar structure but lacks the methyl group on the butene backbone.
2-Methyl-2-butene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
1,1-Dimethoxy-2-methylbut-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness: 1,1-Diethoxy-2-methylbut-2-ene is unique due to the presence of both ethoxy groups and a methyl group on the butene backbone. This combination of functional groups enhances its reactivity and makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
51786-74-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1,1-diethoxy-2-methylbut-2-ene |
InChI |
InChI=1S/C9H18O2/c1-5-8(4)9(10-6-2)11-7-3/h5,9H,6-7H2,1-4H3 |
InChI Key |
LMRVULVTBUOSLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=CC)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


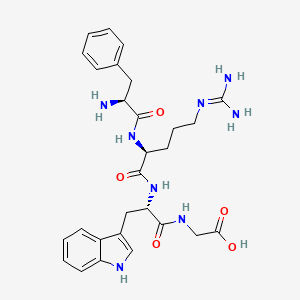
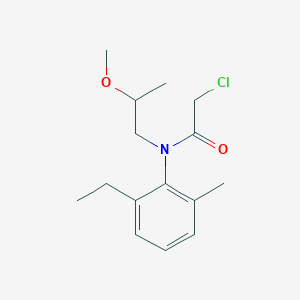
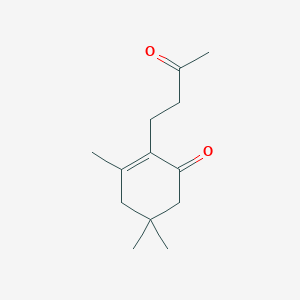

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

